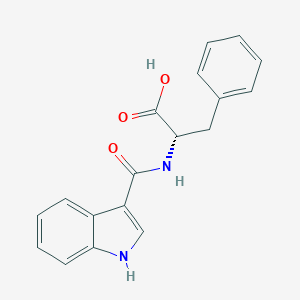

N-(3-Indolylformyl)-L-Phenylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Indolylformyl)-L-phenylalanine is a compound that features an indole moiety attached to a phenylalanine residue Indole derivatives are known for their significant biological and pharmacological activities, making them a prominent scaffold in drug discovery and development

Wissenschaftliche Forschungsanwendungen

N-(3-Indolylformyl)-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses

Wirkmechanismus

Target of Action

N-(3-Indolylformyl)-L-phenylalanine is a derivative of indole, a bioactive aromatic compound. Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives is diverse, given their ability to interact with various biological targets

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . They exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylformyl)-L-phenylalanine typically involves the coupling of an indole derivative with L-phenylalanine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. This is followed by the coupling of the indole derivative with L-phenylalanine under appropriate conditions .

Industrial Production Methods: Industrial production of N-(3-Indolylformyl)-L-phenylalanine may involve large-scale Fischer indole synthesis followed by purification steps to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Indolylformyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxindole derivatives: Formed through oxidation.

Indoline derivatives: Formed through reduction.

Substituted indoles: Formed through electrophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness: N-(3-Indolylformyl)-L-phenylalanine is unique due to its combination of an indole moiety with a phenylalanine residue, providing a distinct set of chemical and biological properties.

Biologische Aktivität

N-(3-Indolylformyl)-L-phenylalanine (IFP) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

N-(3-Indolylformyl)-L-phenylalanine is a derivative of L-phenylalanine, incorporating an indole group that is known for its diverse biological properties. The synthesis of IFP typically involves the reaction of L-phenylalanine with an appropriate indole derivative under specific conditions to yield the desired product.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to L-phenylalanine. For instance, the introduction of L-phenylalanine into antimicrobial peptides has shown enhanced activity against Gram-positive bacteria while demonstrating selectivity against Gram-negative bacteria. This selectivity can be attributed to the interaction with lipopolysaccharides (LPS), which impede the access of peptides to bacterial membranes .

2. Neuropharmacological Effects

L-Phenylalanine, a precursor to neurotransmitters such as dopamine and norepinephrine, plays a significant role in neurological health. IFP may share similar pathways due to its structural resemblance to L-phenylalanine. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function, suggesting that IFP could potentially influence neurochemical pathways .

3. Anti-inflammatory Activity

Compounds containing indole structures are known for their anti-inflammatory properties. IFP's indole moiety may contribute to this activity by modulating cytokine production and reducing oxidative stress in various biological systems. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of IFP can be attributed to several mechanisms:

- Interaction with Receptors: Similar to other amino acids, IFP may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Inhibition of Pathogen Growth: The binding affinity of IFP to bacterial membranes could disrupt their integrity, leading to cell death, particularly in Gram-positive bacteria.

- Modulation of Immune Response: The compound may alter immune responses by affecting cytokine release and immune cell activation.

Case Studies

-

Antimicrobial Peptide Modification :

- A study demonstrated that substituting an amino acid in the antimicrobial peptide protonectin with phenylalanine resulted in a peptide (phe-Prt) exhibiting potent antimicrobial activity against Gram-positive bacteria while retaining selectivity against Gram-negative strains . This highlights the potential for IFP in developing targeted antimicrobial therapies.

- Neurotransmitter Dynamics :

Data Tables

Eigenschaften

IUPAC Name |

(2S)-2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAVOYAYRHTGQ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.